4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
Overview
Description
4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties
Compounds similar to 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde have been utilized in the synthesis of specialized materials, such as aluminum and zinc complexes. These complexes exhibit enhanced thermal stability and emit blue-green light, which may have applications in photoluminescent materials and organic electronics (Barberis & Mikroyannidis, 2006).
Photocatalytic Oxidation
Benzaldehyde derivatives have been investigated for their potential in photocatalytic oxidation processes. These studies have revealed the efficacy of such compounds in the oxidation of alcohols to aldehydes under visible light, which could have implications for green chemistry and sustainable industrial processes (Higashimoto et al., 2009).
Antimicrobial and Antioxidant Activities
Functionalized benzaldehyde scaffolds have shown promise as antimicrobial and antioxidant agents. Certain derivatives have demonstrated significant activity, suggesting potential applications in developing new antimicrobial and antioxidant compounds (Rangaswamy et al., 2017).
Corrosion Inhibition
Schiff base compounds derived from benzaldehydes have been studied for their corrosion inhibition properties. These compounds can significantly reduce the corrosion rate of steel in acidic environments, indicating potential applications in materials science and engineering (Emregül & Hayvalı, 2006).
Biological Imaging and Logic Devices
Benzaldehyde derivatives have been utilized in developing sensors for detecting metal ions, which have applications in live cell imaging and the construction of molecular logic devices. Such sensors can detect trivalent metal ions with high sensitivity and selectivity, highlighting their potential in bioanalytical chemistry (Alam et al., 2017).
Properties
IUPAC Name |
4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-11-3-2-9(8-16)6-10(11)7-14-5-4-12(13-14)15(17)18/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEGYIQWZRNSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195847 | |
Record name | 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301195847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956440-93-0 | |
Record name | 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956440-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301195847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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